Acetyl heptapeptide-4 Acetyl heptapeptide-4
Brand Name: Vulcanchem
CAS No.: 1459206-66-6
VCID: VC16599224
InChI: InChI=1S/C37H64N14O14S/c1-18(35(64)65)45-29(58)20(6-4-15-43-36(39)40)47-30(59)21(7-5-16-44-37(41)42)48-32(61)23(8-11-26(38)53)49-34(63)25(14-17-66-3)51-33(62)24(10-13-28(56)57)50-31(60)22(46-19(2)52)9-12-27(54)55/h18,20-25H,4-17H2,1-3H3,(H2,38,53)(H,45,58)(H,46,52)(H,47,59)(H,48,61)(H,49,63)(H,50,60)(H,51,62)(H,54,55)(H,56,57)(H,64,65)(H4,39,40,43)(H4,41,42,44)/t18-,20-,21-,22-,23-,24-,25-/m0/s1
SMILES:
Molecular Formula: C37H64N14O14S
Molecular Weight: 961.1 g/mol

Acetyl heptapeptide-4

CAS No.: 1459206-66-6

Cat. No.: VC16599224

Molecular Formula: C37H64N14O14S

Molecular Weight: 961.1 g/mol

* For research use only. Not for human or veterinary use.

Acetyl heptapeptide-4 - 1459206-66-6

Specification

CAS No. 1459206-66-6
Molecular Formula C37H64N14O14S
Molecular Weight 961.1 g/mol
IUPAC Name (4S)-4-acetamido-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C37H64N14O14S/c1-18(35(64)65)45-29(58)20(6-4-15-43-36(39)40)47-30(59)21(7-5-16-44-37(41)42)48-32(61)23(8-11-26(38)53)49-34(63)25(14-17-66-3)51-33(62)24(10-13-28(56)57)50-31(60)22(46-19(2)52)9-12-27(54)55/h18,20-25H,4-17H2,1-3H3,(H2,38,53)(H,45,58)(H,46,52)(H,47,59)(H,48,61)(H,49,63)(H,50,60)(H,51,62)(H,54,55)(H,56,57)(H,64,65)(H4,39,40,43)(H4,41,42,44)/t18-,20-,21-,22-,23-,24-,25-/m0/s1
Standard InChI Key SNCIAAAFBLUWEE-NMTVEPIMSA-N
Isomeric SMILES C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)C
Canonical SMILES CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C

Introduction

Chemical and Structural Characteristics of Acetyl Heptapeptide-4

Molecular Architecture

Acetyl heptapeptide-4 is a synthetic peptide comprising seven amino acids linked by peptide bonds, with an acetyl group modifying its N-terminus. The acetylated structure enhances stability against enzymatic degradation and improves skin permeability . The IUPAC name, NN-acetyl-L-alpha-glutamyl-L-alpha-glutamyl-L-methionyl-L-glutaminyl-L-arginyl-L-arginyl-L-alanine$$, reflects its precise biochemical configuration . Key features include:

  • Molecular formula: C37H64N14O14SC_{37}H_{64}N_{14}O_{14}S

  • Molecular weight: 961.1 g/mol

  • Solubility: Highly water-soluble, facilitating formulation into aqueous cosmetic products .

The presence of charged residues (glutamic acid, arginine) and sulfur-containing methionine contributes to its interactions with cellular receptors and antimicrobial properties .

Table 1: Analytical Specifications of Acetyl Heptapeptide-4

ParameterSpecificationResult
Purity≥98%98.12%
Residue on ignition≤0.1%0.05%
Sequence verificationAc-Glu-Glu-Met-Gln-Arg-Arg-AlaConfirmed

Synthesis and Stability

Industrial synthesis involves solid-phase peptide synthesis (SPPS), followed by acetylation to stabilize the N-terminus. The acetyl group reduces cationic charge, minimizing nonspecific binding and improving bioavailability . Stability studies indicate resistance to hydrolysis at pH 5.0–7.5, making it suitable for skincare formulations .

Mechanisms of Action in Skin Biology

Modulation of Skin Barrier Function

Acetyl heptapeptide-4 enhances stratum corneum cohesion by upregulating claudin-1 and occludin expression, proteins critical for tight junction integrity . In vitro models demonstrate a 40% increase in transepidermal water loss (TEWL) resistance after 24-hour exposure, correlating with improved hydration .

Probiotic and Antimicrobial Activity

The peptide promotes a balanced skin microbiome by selectively enhancing commensal bacteria such as Cutibacterium acnes while inhibiting Staphylococcus aureus colonization . This dual action reduces inflammatory responses, with clinical trials showing a 35% decrease in erythema in subjects with sensitive skin .

Anti-Aging and Collagen Synthesis

Through TGF-β pathway activation, acetyl heptapeptide-4 stimulates fibroblast proliferation and collagen type I synthesis. A 12-week trial reported a 22% improvement in skin elasticity using cutometer measurements .

Cosmetic Applications and Efficacy Data

Hydration and Sensitivity Reduction

Formulations containing 0.005–0.01% acetyl heptapeptide-4 increase skin hydration by 18–25% within four weeks, as measured by corneometry . Participants in a double-blind study noted a 50% reduction in stinging and tightness after application of peptide-infused moisturizers .

Anti-Wrinkle Formulations

In combination with hyaluronic acid, the peptide reduces crow's feet wrinkle depth by 27% (digital image analysis) and improves skin smoothness (Ra value decrease of 0.8 µm) . These effects are attributed to its ability to inhibit matrix metalloproteinase-1 (MMP-1) and preserve collagen .

Microbiome-Friendly Products

Acetyl heptapeptide-4 is incorporated into cleansers and toners to mitigate the dysbiosis caused by urban pollution. Post-market surveillance data from 1,200 users showed a 60% reduction in post-cleansing dryness and a 45% decrease in acne lesions .

Future Research Directions

Long-Term Efficacy Studies

While short-term trials (≤12 weeks) demonstrate benefits, longitudinal data beyond six months are needed to assess collagen remodeling persistence .

Synergistic Combinations

Preliminary research suggests enhanced effects when combined with niacinamide (vitamin B3) or Centella asiatica extract. A 2024 study noted a 33% greater improvement in barrier function with peptide-niacinamide combinations versus monotherapies .

Environmental Impact Assessments

As peptide production scales, life-cycle analyses must evaluate the ecological footprint of SPPS waste streams and solvent recovery processes .

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